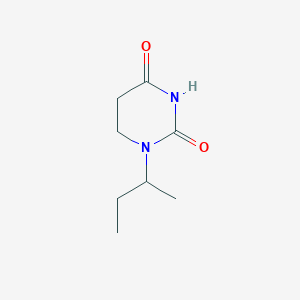

1-(Butan-2-yl)-1,3-diazinane-2,4-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butan-2-yl-1,3-diazinane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-3-6(2)10-5-4-7(11)9-8(10)12/h6H,3-5H2,1-2H3,(H,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTPQCYJVYDSBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CCC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402091 | |

| Record name | 1-sec-butyldihydropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651718-04-6 | |

| Record name | 1-sec-butyldihydropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Butan 2 Yl 1,3 Diazinane 2,4 Dione and Analogues

Historical and Contemporary Approaches to the 1,3-Diazinane-2,4-dione Ring System

The history of the synthesis of ureas is rooted in Friedrich Wöhler's landmark 1828 synthesis of urea (B33335) from inorganic precursors, which fundamentally altered the definition of organic chemistry. wikipedia.orgscitepress.orgnih.gov This paved the way for the development of synthetic routes to more complex urea derivatives, including cyclic structures.

Historically, the synthesis of 5-, 6-, and 7-membered cyclic ureas, including the 1,3-diazinane-2,4-dione (also known as N,N'-trimethyleneurea) backbone, was achieved through the reaction of a corresponding diamine with highly reactive and often hazardous C1 sources. google.com The most common methods involved the cyclocondensation of 1,3-diaminopropane (B46017) with reagents such as phosgene (B1210022), carbon dioxide, or urea itself. google.com While effective, the use of toxic inputs like phosgene presented significant safety and environmental challenges.

Contemporary approaches have shifted towards safer and more sustainable methods. A prominent modern strategy involves the direct synthesis from diamines and carbon dioxide (CO₂), a renewable, non-toxic, and economical C1 source. rsc.org This transformation often requires a catalyst to proceed efficiently. For example, pure cerium oxide (CeO₂) has been demonstrated as an effective and reusable heterogeneous catalyst for the direct synthesis of cyclic ureas from CO₂ and diamines, even at low CO₂ pressures. rsc.org Other C1 building blocks, such as dimethyl carbonate, have also been employed in conjunction with diols and metal oxide catalysts to form cyclic carbonates, a related class of heterocycles, indicating alternative phosgene-free routes. researchgate.net

Novel Strategies for N-Alkylation and Functionalization of the Diazinanedione Scaffold

To produce the target molecule, 1-(butan-2-yl)-1,3-diazinane-2,4-dione, the butan-2-yl group must be installed on one of the nitrogen atoms of the pre-formed heterocyclic ring. This N-alkylation step is critical and presents challenges related to selectivity.

The 1,3-diazinane-2,4-dione scaffold possesses two secondary amine nitrogen atoms (N1 and N3), making it an ambident nucleophile. Alkylation can potentially occur at either position, leading to a mixture of N1- and N3-substituted products, or N1,N3-disubstituted products. Achieving regioselective synthesis, where the alkyl group is directed to a single, specific nitrogen, is a significant synthetic challenge.

Drawing parallels from studies on other N-heterocycles like indazoles and 1,3-azoles, several factors can be manipulated to control the regiochemical outcome of N-alkylation. beilstein-journals.orgsci-hub.senih.gov The choice of base, solvent, and reaction temperature plays a crucial role in dictating which nitrogen atom is preferentially alkylated. For instance, in the alkylation of indazoles, the combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) has been shown to provide high N-1 regioselectivity. beilstein-journals.orgnih.gov Conversely, different base-solvent systems, such as potassium carbonate in acetonitrile, may yield different isomeric ratios. nih.gov These effects are often attributed to a combination of steric hindrance around the nitrogen atoms and the nature of the ion pair formed between the deprotonated heterocycle and the base's counter-ion. nih.gov For the synthesis of this compound, a systematic screening of these conditions would be essential to optimize the yield of the desired N1-isomer.

| Base | Solvent | General Effect on Regioselectivity (in related systems) | Reference |

|---|---|---|---|

| NaH | THF | Often provides high selectivity for the less sterically hindered nitrogen. | beilstein-journals.orgnih.gov |

| K₂CO₃ | Acetonitrile (MeCN) | Can result in mixtures of regioisomers, with ratios sensitive to substrate. | nih.gov |

| Cs₂CO₃ | DMF | Often used, but solubility can be a factor; may favor thermodynamic product. | nih.gov |

| DBU | Various | An organic base whose selectivity can be influenced by solvent polarity. | nih.gov |

The "butan-2-yl" substituent in the target compound contains a stereogenic center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Asymmetric synthesis aims to produce predominantly one of these enantiomers. This is crucial in pharmaceutical chemistry, as different enantiomers of a drug can have vastly different biological activities.

One approach is to use an enantiomerically pure starting material, such as (R)-2-bromobutane or (S)-2-bromobutane, in the N-alkylation step. However, a more advanced strategy involves organocatalysis, where a small, chiral organic molecule is used to control the stereochemical outcome of the reaction. Chiral urea and thiourea (B124793) derivatives have emerged as powerful hydrogen-bond-donating catalysts in a variety of asymmetric transformations, including Mannich and Friedel-Crafts reactions. acs.orgnih.govmdpi.com

These catalysts function by activating the electrophile (e.g., an imine) through a network of hydrogen bonds, creating a chiral environment that directs the approach of the nucleophile. acs.org A similar principle could be applied to the synthesis of chiral diazinanediones. A chiral urea-based catalyst could potentially activate the alkylating agent or coordinate with the diazinanedione anion to facilitate a highly enantioselective addition of the butan-2-yl group to the nitrogen atom. nih.gov This method offers an elegant route to establishing the chiral center with high enantiomeric excess (ee).

Green Chemistry Principles in Diazinanedione Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.injmaterenvironsci.com The synthesis of pyrimidine (B1678525) derivatives and related heterocycles has been an active area for the application of these principles. rasayanjournal.co.inresearchgate.net

Key green strategies applicable to the synthesis of this compound include:

Use of Safer Reagents: Replacing hazardous reagents like phosgene with benign alternatives such as CO₂ is a primary goal. rsc.org

Atom Economy: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, maximize atom economy by incorporating most or all of the starting material atoms into the final structure. researchgate.net One-pot syntheses of related pyrimidinones (B12756618) and pyranopyrimidines are well-established. jmaterenvironsci.comnih.gov

Green Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs). Replacing these with environmentally friendly solvents like water or ethanol, or conducting reactions under solvent-free conditions, significantly reduces environmental impact. jmaterenvironsci.comnih.govresearchgate.net

Catalysis: The use of recyclable heterogeneous catalysts, such as the nanoporous solid acid SBA-Pr-SO₃H used in Biginelli-like reactions, simplifies product purification and minimizes waste. nih.gov

Catalytic Approaches to Diazinanedione Formation

Catalysis is central to modern, efficient synthesis. For the formation of the 1,3-diazinane-2,4-dione ring, catalysts can enable reactions under milder conditions, improve yields, and allow the use of less reactive (and thus safer) starting materials. As mentioned, CeO₂ is a robust heterogeneous catalyst for the synthesis of cyclic ureas from CO₂. rsc.org Metal oxides, in general, have been explored for the synthesis of cyclic carbonates from urea and diols, with catalysts possessing both acidic and basic sites showing particular promise. researchgate.net

Transition metal catalysis has become an indispensable tool for the synthesis of cyclic ureas and other N-heterocycles. thieme-connect.com These catalysts offer unique reaction pathways that are often not accessible through traditional methods.

Ruthenium Catalysis: Commercially available ruthenium pincer complexes have been used to catalyze the synthesis of ureas directly from methanol (B129727) (as a C1 source) and amines. This highly atom-economical reaction produces only hydrogen as a byproduct and requires no additives. acs.org

Palladium Catalysis: Palladium-catalyzed carboamination and oxidative carbonylation reactions are established methods for preparing cyclic ureas. thieme-connect.com

Cobalt Catalysis: A method utilizing transition-metal hydrogen atom transfer (TM-HAT) and radical-polar crossover concepts has been developed for cyclic urea synthesis. This cobalt-catalyzed reaction proceeds under mild conditions and is tolerant of various functional groups. acs.org

These catalytic systems provide powerful and versatile routes to the core diazinanedione scaffold, often with improved efficiency and sustainability compared to classical stoichiometric methods.

| Catalyst Type | C1 Source | Key Advantages | Reference |

|---|---|---|---|

| Cerium Oxide (CeO₂) | CO₂ | Heterogeneous, reusable, effective at low pressure. | rsc.org |

| Ruthenium Pincer Complex | Methanol | Highly atom-economical, H₂ is the only byproduct, no additives needed. | acs.org |

| Palladium Complexes | CO / Alkenes | Well-established for oxidative carbonylation and carboamination. | thieme-connect.com |

| Cobalt Complexes | (from alkenyl isoureas) | Mild conditions, functional group tolerance, forms 5- to 8-membered rings. | acs.org |

Organocatalysis for Diazinanedione Scaffolds

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives that often provide high selectivity under mild reaction conditions. While direct organocatalytic routes to 1,3-diazinane-2,4-diones are a developing area, the principles have been successfully applied to the synthesis of structurally related six-membered heterocyclic diones, such as 1,3-oxazine-2,4-diones and 1,3-thiazine-2,4-diones. These methodologies provide a clear blueprint for potential application to diazinanedione scaffolds.

A notable strategy involves the organocatalyzed [4+2] annulation of carbon dioxide (CO2) or carbonyl sulfide (B99878) (COS) with allenamides. rsc.orgresearchgate.net This process utilizes Lewis base (LB) adducts as organocatalysts to construct the heterocyclic ring system in moderate to excellent yields. researchgate.net The reaction features high regio- and chemo-selectivity, step-economy, and proceeds under mild conditions. rsc.orgresearchgate.net For example, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an organocatalyst has been effective in the carboxylative heterocyclization of 3-ynamides with CO2 to yield 1,3-oxazine-2,4-diones. researchgate.net This reaction proceeds through a sequence of substrate deprotonation by DBU, nucleophilic attack on CO2, a 6-exo-dig cyclization, and subsequent isomerization. researchgate.net

The key advantages of these organocatalytic systems include their high atom economy and the ability to create functionalized products that can be easily derivatized further. researchgate.net The insights gained from the synthesis of these analogues are directly applicable to the design of organocatalytic routes for 1,3-diazinane-2,4-dione scaffolds, potentially by using different nitrogen-containing precursors in place of allenamides or 3-ynamides.

Table 1: Examples of Organocatalysis for Analogous Heterocyclic Scaffolds

| Catalyst | Reactants | Product Scaffold | Key Features |

|---|---|---|---|

| Lewis Base-CO2/COS Adducts | Allenamides, CO2/COS | 1,3-Oxazine-2,4-diones / 1,3-Thiazine-2,4-diones | High selectivity, mild conditions, step-economy. researchgate.net |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 3-Ynamides, CO2 | 1,3-Oxazine-2,4-diones | Good yields (44-85%), proceeds via carboxylative heterocyclization. researchgate.net |

Multicomponent Reaction Strategies Towards Diazinanedione Libraries

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates substantial portions of all the initial reactants. beilstein-journals.orgmdpi.com This approach is highly valued in medicinal chemistry and drug discovery for its efficiency, high atom economy, and its capacity to rapidly generate large libraries of structurally diverse compounds. beilstein-journals.orgbeilstein-journals.org The application of MCRs is a powerful strategy for the diversity-oriented synthesis of 1,3-diazinane-2,4-dione libraries. beilstein-journals.org

The core principle of using MCRs for library generation is the ability to systematically vary each of the starting components, leading to a combinatorial explosion of unique products from a relatively small set of reactants. While specific named MCRs for 1,3-diazinane-2,4-diones are not as established as reactions like the Ugi or Hantzsch syntheses, a hypothetical MCR can be designed based on established chemical principles.

A plausible three-component reaction for a 1,3-diazinane-2,4-dione core could involve the condensation of an aldehyde, a β-dicarbonyl compound (such as malonic acid or its derivatives), and a substituted urea (e.g., N-(butan-2-yl)urea). By varying the substitution on each of these three components, a diverse library of analogues can be synthesized efficiently in a one-pot fashion. This strategy aligns with the goals of combinatorial chemistry to explore a wide chemical space for potential bioactive molecules. beilstein-journals.org

Table 2: Hypothetical Multicomponent Strategy for a 1,3-Diazinane-2,4-dione Library

| Component 1 (Variable R¹) | Component 2 (Variable R²) | Component 3 (Variable R³) | Potential Product |

|---|---|---|---|

| Aldehyde (R¹-CHO) | β-Dicarbonyl (e.g., Diethyl malonate) | Substituted Urea (R³-NH-CO-NH-R²) | Substituted 1,3-Diazinane-2,4-dione |

| Benzaldehyde | Dimethyl malonate | N-(Butan-2-yl)urea | 1-(Butan-2-yl)-6-phenyl-1,3-diazinane-2,4,5-trione derivative |

| Acetaldehyde | Ethyl acetoacetate | N-Methylurea | 1-Methyl-6-methyl-1,3-diazinane-2,4-dione derivative |

| Cyclohexanecarbaldehyde | Meldrum's acid | N-Benzylurea | 1-Benzyl-6-cyclohexyl-1,3-diazinane-2,4-dione derivative |

Solid-Phase Synthesis Techniques for 1,3-Diazinane-2,4-dione Derivatives

Solid-phase synthesis (SPS) is a cornerstone of modern combinatorial chemistry, most famously applied in peptide synthesis. du.ac.innih.gov The technique involves covalently attaching a starting material to an insoluble polymer support (resin) and carrying out a sequence of chemical transformations. peptide.com The key advantage is the simplification of purification; excess reagents and by-products are simply washed away from the resin-bound product after each step. peptide.com This methodology is well-suited for the automated synthesis of libraries of small molecules, including 1,3-diazinane-2,4-dione derivatives.

A potential solid-phase strategy for synthesizing a library of 1,3-diazinane-2,4-dione derivatives can be designed by immobilizing one of the key building blocks onto a suitable resin. For instance, an amino acid can be anchored to a Wang or Merrifield resin via its carboxyl group. The synthesis can then proceed in a stepwise fashion on the solid support.

The proposed sequence would be:

Anchoring: An N-protected amino acid is attached to the solid support.

Deprotection: The N-protecting group (e.g., Fmoc or Boc) is removed.

Urea Formation: The free amine on the resin is reacted with an isocyanate (e.g., butan-2-yl isocyanate) to form a resin-bound urea derivative. For library generation, a diverse set of isocyanates can be used at this step.

Cyclization: The second nitrogen of the urea is acylated with a suitable reagent like malonyl chloride or a phosgene equivalent, followed by an intramolecular cyclization to form the 1,3-diazinane-2,4-dione ring.

Cleavage: The final product is cleaved from the resin support, typically using a strong acid like trifluoroacetic acid (TFA), to yield the desired 1,3-diazinane-2,4-dione derivative in solution. du.ac.in

This approach allows for the creation of a library by varying both the initially anchored amino acid and the isocyanate used in the urea formation step, providing two points of diversity.

Table 3: General Scheme for Solid-Phase Synthesis of 1,3-Diazinane-2,4-dione Derivatives

| Step | Procedure | Purpose |

|---|---|---|

| 1. Anchoring | Couple an N-protected amino acid to a solid support (e.g., Wang resin). | Immobilize the first building block. |

| 2. Deprotection | Remove the N-protecting group (e.g., Fmoc with piperidine). | Expose the amine for the next reaction. |

| 3. Urea Formation | React the resin-bound amine with a diverse set of isocyanates (R-NCO). | Introduce the second nitrogen and a point of diversity. |

| 4. Cyclization | Treat with a cyclizing agent (e.g., malonyl chloride) to form the heterocyclic ring. | Form the core 1,3-diazinane-2,4-dione scaffold. |

| 5. Cleavage | Treat the resin with a cleavage cocktail (e.g., TFA). | Release the final purified product from the solid support. |

Reaction Mechanisms and Reactivity Studies of Diazinanediones

Mechanistic Investigations of Diazinanedione Ring Formation

The formation of the 1,3-diazinane-2,4-dione ring is a critical process, often studied in the context of pyrimidine (B1678525) metabolism and the synthesis of related heterocyclic compounds.

The primary pathway for the formation of the 1,3-diazinane-2,4-dione ring is through the intramolecular cyclization of a β-ureido acid. For the specific case of 1-(butan-2-yl)-1,3-diazinane-2,4-dione, the precursor would be N-(butan-2-yl)-3-ureidopropanoic acid. This reaction is typically reversible and can be catalyzed by either acid or base.

Under acidic conditions, the mechanism likely involves the protonation of the carbonyl oxygen of the carboxylic acid group, making the carbonyl carbon more electrophilic. The terminal nitrogen of the urea (B33335) moiety then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by the elimination of a water molecule to form the six-membered ring.

In a basic medium, the terminal urea nitrogen is deprotonated, enhancing its nucleophilicity. This anion then attacks the carbonyl carbon of the carboxylate, leading to a tetrahedral intermediate which subsequently eliminates a hydroxide (B78521) ion to yield the diazinanedione.

Kinetic studies on the cyclization of 3-ureidopropionic acid to dihydrouracil (B119008) in hydrochloric acid have shown the reaction to be reversible. researchgate.net The equilibrium tends to favor the open-chain ureidopropionic acid as the acid strength increases. researchgate.net This suggests that while acid catalyzes the reaction, it also stabilizes the protonated form of the open-chain precursor, shifting the equilibrium. One study demonstrated that the attempt to cyclize 3-ω-N-phenylureidopropionic acid in HCl resulted in only about 30% cyclization at equilibrium, highlighting the influence of substituents on the reaction thermodynamics. researchgate.net

The kinetics of this cyclization are pH-dependent. For a related reaction involving the cyclization of 2-iodo-3-ureidopropionate, the rate was found to be pH-independent between pH 2 and 9. nih.gov Below pH 2, the rate decreased due to protonation of the ureido group, which reduces its nucleophilicity. nih.gov

| Precursor | Conditions | Observation |

| 3-Ureidopropionic acid | Hydrochloric acid | Reversible reaction; equilibrium favors precursor with increasing acid strength. researchgate.net |

| 3-ω-N-Phenylureidopropionic acid | Hydrochloric acid | Equilibrium mixture contains ~30% cyclized product. researchgate.net |

| 2-Iodo-3-ureidopropionate | Aqueous solution | Reaction rate is pH-independent from pH 2 to 9. nih.gov |

Oxidative Transformations of the Diazinanedione Core

The 1,3-diazinane-2,4-dione ring can undergo oxidation to form the corresponding uracil (B121893) derivative. In biological systems, this transformation is catalyzed by enzymes such as dihydrouracil oxidase, which uses molecular oxygen to oxidize 5,6-dihydrouracil to uracil, producing hydrogen peroxide as a byproduct. wikipedia.orgnih.gov Another key enzyme is dihydropyrimidine (B8664642) dehydrogenase, which can catalyze the oxidation of dihydrouracil in the presence of an appropriate electron acceptor. researchgate.net

Chemically, this oxidation can be achieved using various oxidizing agents. For instance, oxidative halogenation of 6-methyluracil (B20015) can lead to 5,5-dihalo-6-hydroxy-6-methyl-5,6-dihydrouracil derivatives, which are structurally related to the diazinanedione core. researchgate.net The saturated C5-C6 bond in the diazinanedione ring is susceptible to oxidation, leading to the formation of the more stable aromatic uracil ring system.

Reductive Transformations of the Diazinanedione Core

The formation of the 1,3-diazinane-2,4-dione ring from a uracil precursor is a reductive process. In metabolic pathways, dihydropyrimidine dehydrogenase (DPD) catalyzes the NADPH-dependent reduction of uracil to 5,6-dihydrouracil. hmdb.canih.gov This is the first and rate-limiting step in the catabolism of pyrimidines. nih.gov The reaction involves the addition of hydrogen across the C5-C6 double bond of the uracil ring. reactome.org

| Reaction | Enzyme | Cofactor | Product |

| Uracil Reduction | Dihydropyrimidine Dehydrogenase (DPD) | NADPH | 5,6-Dihydrouracil nih.gov |

Nucleophilic and Electrophilic Substitution Reactions on the 1,3-Diazinane-2,4-dione Ring

The saturated nature of the 1,3-diazinane-2,4-dione ring means it does not undergo classical electrophilic aromatic substitution. However, the nitrogen and carbon atoms of the ring can participate in other types of substitution reactions.

Nucleophilic Substitution: The hydrogen atoms on the nitrogen atoms (at N-1 and N-3) are acidic and can be removed by a base. The resulting anions can act as nucleophiles in alkylation and acylation reactions. For this compound, the N-3 position would be the primary site for such reactions. These reactions are a common way to introduce a variety of substituents onto the diazinanedione ring.

Electrophilic Substitution: While the ring itself is not aromatic, electrophilic attack can occur at the nitrogen atoms. For example, N-acylation can be achieved using acyl halides or anhydrides. Halogenation of the ring has also been reported. For instance, oxidative halogenation of 6-methyluracil can lead to the formation of 5-halo and 5,5-dihalo-5,6-dihydrouracil derivatives. researchgate.net This indicates that the carbon atoms of the ring, particularly C-5, can be susceptible to electrophilic attack, especially under oxidative conditions. Dihydropyrimidine dehydrogenase has also been shown to catalyze the debromination of 5-bromo-5,6-dihydrouracil to uracil, a reaction that proceeds via a substitution mechanism. nih.gov

Ring-Opening and Ring-Closing Reactions of Diazinanediones

The 1,3-diazinane-2,4-dione ring is susceptible to hydrolytic ring-opening, a reaction that is essentially the reverse of its formation. This reaction is catalyzed by both acid and base. The product of this hydrolysis is the corresponding β-ureido acid. In biological systems, this reaction is catalyzed by the enzyme dihydropyrimidinase. hmdb.ca

The stability of the ring is pH-dependent. Studies on the hydrolysis of 5-iodo-5,6-dihydrouracil (B1201511) have shown that the ring is opened by dihydropyrimidine amidohydrolase to yield 2-iodo-3-ureidopropionate. nih.gov This intermediate then undergoes a non-enzymatic intramolecular cyclization, but in this case, the ureido oxygen attacks the carbon bearing the iodine, leading to the release of iodide and the formation of 2-amino-2-oxazoline-5-carboxylic acid. nih.gov This demonstrates an alternative reaction pathway following ring-opening.

The reversible nature of the ring-opening and ring-closing reactions is a key feature of the chemistry of 1,3-diazinane-2,4-diones. The position of the equilibrium is influenced by pH, temperature, and the nature of the substituents on the ring and the open-chain precursor.

Tautomerism Studies in Diazinanedione Systems

The equilibrium between tautomers can be influenced by a variety of factors, including the chemical nature of substituents, the polarity of the solvent, temperature, and the potential for intramolecular hydrogen bonding. masterorganicchemistry.comuni-muenchen.denih.gov In the case of this compound, the substituent at the N1 position precludes tautomerism involving the N-H proton at that site, thereby limiting the number of possible tautomeric forms compared to an unsubstituted diazinanedione.

The predominant form for most simple monocyclic diones is the diketo (lactam) form, as it is generally more stable. masterorganicchemistry.comyoutube.com However, specific structural features or environmental conditions can shift the equilibrium to favor one of the enol (lactim) forms.

Lactam-Lactim and Keto-Enol Forms

The 1,3-diazinane-2,4-dione structure contains both amide (lactam) and ketone functionalities. This allows for two distinct types of tautomerism:

Lactam-Lactim Tautomerism: This involves the migration of a proton from a nitrogen atom to the adjacent carbonyl oxygen. wisdomlib.org It is a specific type of amide-imidol tautomerism. vedantu.com In the 1,3-diazinane-2,4-dione ring, the proton on the N3 atom can migrate to the C2 or C4 carbonyl oxygen, resulting in two possible lactim forms.

Keto-Enol Tautomerism: This is a more general form of tautomerism involving the interconversion of a keto form (C=O) and an enol form (C=C-OH), through the movement of an alpha-hydrogen. libretexts.org For the diazinanedione ring, a proton from the C5 position can migrate to the C4 or C6 (non-existent in this ring) carbonyl oxygen.

For this compound, the diketo form is the primary structure. Tautomerism can occur involving the N3-H and C5-H protons, leading to several potential enol/lactim structures. The presence of the butan-2-yl group on N1 prevents the N1 proton from participating in tautomerization.

Research Findings on Tautomeric Equilibria

While specific experimental studies on this compound are not extensively documented in the literature, research on analogous systems provides significant insights into the factors governing tautomeric equilibrium.

Solvent Effects: The polarity of the solvent plays a critical role in determining the position of the tautomeric equilibrium. uni-muenchen.de Polar solvents can form hydrogen bonds with the tautomers, stabilizing one form over another. orientjchem.org Studies on similar dicarbonyl compounds have shown that the keto form is generally favored in polar, aprotic solvents, while the enol form can be more prevalent in non-polar solvents where intramolecular hydrogen bonding can provide stabilization. nih.govnih.gov For example, research on 3-phenyl-2,4-pentanedione (B1582117) using Density Functional Theory (DFT) calculations has quantified the stability of the keto form in various environments. orientjchem.orgbohrium.comresearchgate.net

| Medium | ΔE (Keto - Enol) (kcal/mol) | More Stable Tautomer |

|---|---|---|

| Gas Phase | -17.89 | Keto |

| Cyclohexane | -17.34 | Keto |

| Carbon Tetrachloride | -17.27 | Keto |

| Methanol (B129727) | -16.55 | Keto |

| Water | -16.50 | Keto |

This table illustrates that for the related compound 3-phenyl-2,4-pentanedione, the keto form is significantly more stable than the enol form across all tested media, although the energy gap slightly decreases with increasing solvent polarity.

Intramolecular Hydrogen Bonding and Conjugation: The stability of the enol form can be significantly enhanced by the formation of an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. youtube.com This is particularly evident in 1,3-dicarbonyl compounds like 2,4-pentanedione, where the enol form is stabilized by conjugation of the double bond with the remaining carbonyl group and a strong internal hydrogen bond. libretexts.org This stabilization can increase the population of the enol tautomer at equilibrium. libretexts.orgyoutube.com

| Tautomer | Percentage at Equilibrium (Typical) | Key Stabilizing Factors |

|---|---|---|

| Keto Form | ~15% | Higher C=O bond strength |

| Enol Form | ~85% | Conjugation (C=C-C=O), Intramolecular H-Bonding libretexts.orgyoutube.com |

This table shows the tautomeric equilibrium for 2,4-pentanedione, a classic example where the enol form is favored due to stabilizing electronic and structural effects.

Spectroscopic and Computational Studies: Modern analytical techniques are essential for studying tautomerism. Two-dimensional infrared (2D IR) spectroscopy has been used to distinguish and identify different lactam and lactim tautomers of pyrimidinone systems in aqueous solutions. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, where the analysis of chemical shifts and deuterium (B1214612) isotope effects can be used to determine the equilibrium constants between keto and enol tautomers. nih.gov These experimental approaches are often complemented by computational methods, such as DFT, which can calculate the relative energies and thermodynamic properties of different tautomers, providing a theoretical basis for understanding their stability. nih.govorientjchem.orgnih.gov

Computational Investigations of 1 Butan 2 Yl 1,3 Diazinane 2,4 Dione

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to determining the optimized geometry and electronic properties of 1-(Butan-2-yl)-1,3-diazinane-2,4-dione. cuny.edu Methodologies such as B3LYP or M06-2X, paired with basis sets like 6-311+G(d,p), are commonly employed to provide a reliable balance between computational cost and accuracy for organic molecules of this nature. cuny.edumdpi.com These calculations allow for a detailed examination of the molecule's conformational preferences and electronic landscape in the gas phase or with implicit solvent models.

The structural flexibility of this compound arises from two primary sources: the puckering of the six-membered diazinane ring and the rotation around the single bond connecting the chiral center of the butan-2-yl group to the ring nitrogen. The diazinane ring can theoretically adopt several conformations, including chair, boat, and twist-boat forms. Computational studies on similar six-membered heterocyclic rings suggest that a distorted chair or twist-boat conformation is often the most stable, minimizing steric and torsional strain.

The rotation of the butan-2-yl substituent introduces additional conformers (rotamers). The relative stability of these conformers is dictated by steric hindrance between the alkyl group and the carbonyl groups of the diazinane ring. Quantum chemical calculations can precisely quantify the energy differences between these various conformations, identifying the global minimum energy structure and the relative populations of other low-energy conformers at a given temperature. nih.govresearchgate.net

| Conformer | Ring Puckering | Butan-2-yl Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|---|

| Conf-1 | Twist-Boat | Anti | 0.00 | 75.4 |

| Conf-2 | Distorted Chair | Anti | 0.85 | 15.1 |

| Conf-3 | Twist-Boat | Gauche | 1.50 | 6.5 |

| Conf-4 | Distorted Chair | Gauche | 2.10 | 3.0 |

DFT calculations provide a detailed picture of the electronic distribution within the molecule. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its chemical reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, highlighting electron-rich regions (nucleophilic sites), such as the carbonyl oxygens, and electron-poor regions (electrophilic sites), like the acidic proton on the N3 nitrogen. mdpi.com Furthermore, Natural Bond Orbital (NBO) analysis can be used to quantify atomic charges and analyze delocalization and hyperconjugative interactions within the molecule. mdpi.com

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation

While quantum chemical calculations excel at describing static, minimum-energy structures, Molecular Dynamics (MD) simulations are employed to explore the molecule's dynamic behavior over time, particularly in a solution environment. researchgate.netnih.gov In a typical MD simulation, the molecule is placed in a periodic box filled with explicit solvent molecules (e.g., water), and the system's evolution is tracked by solving Newton's equations of motion.

MD simulations provide access to the complete conformational landscape of this compound, revealing the transitions between different stable and metastable states. researchgate.net This approach is invaluable for understanding the molecule's flexibility. Furthermore, MD allows for a detailed analysis of solvation, identifying the structure and dynamics of water molecules in the immediate vicinity of the solute. mdpi.comrsc.org Analyses such as Radial Distribution Functions (RDFs) can quantify the average distance and coordination number of water molecules around specific atoms, such as the carbonyl oxygens and the N-H group, providing insight into hydrogen bonding interactions with the solvent.

Prediction of Spectroscopic Parameters Using Computational Methods

Computational chemistry is a highly effective tool for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds. nih.govmdpi.com DFT calculations, using methods such as Gauge-Independent Atomic Orbital (GIAO), can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts with a high degree of accuracy. nih.govgithub.io By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing these predicted spectra with experimental data is a powerful method for confirming molecular structure and assigning specific resonances. researchgate.net

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be computed. researchgate.net These calculations help in assigning the characteristic vibrational modes of the molecule, such as the C=O stretching frequencies of the dione (B5365651) functionality and the N-H stretching frequency.

113| Atom Position | Atom Type | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

|---|---|---|---|

| N3-H | Proton | 8.15 | - |

| C5-H2 | Proton | 2.68 | - |

| C6-H2 | Proton | 3.55 | - |

| N1-CH | Proton | 4.50 | - |

| sec-Butyl CH3 (terminal) | Proton | 0.88 | - |

| sec-Butyl CH3 (on chiral center) | Proton | 1.15 | - |

| sec-Butyl CH2 | Proton | 1.60 | - |

| C2 (Carbonyl) | Carbon | - | 153.2 |

| C4 (Carbonyl) | Carbon | - | 168.5 |

| C5 | Carbon | - | 39.8 |

| C6 | Carbon | - | 48.1 |

| N1-CH (chiral center) | Carbon | - | 55.4 |

| sec-Butyl CH2 | Carbon | - | 28.9 |

| sec-Butyl CH3 (on chiral center) | Carbon | - | 18.7 |

| sec-Butyl CH3 (terminal) | Carbon | - | 11.2 |

Elucidation of Reaction Pathways and Mechanisms via Computational Chemistry

Computational chemistry can be used to explore the reactivity of this compound by modeling potential reaction pathways. cuny.edu A common reaction for the parent dihydrouracil (B119008) ring is base-catalyzed hydrolysis, which involves the nucleophilic attack of a hydroxide (B78521) ion on a carbonyl carbon, leading to ring opening. researchgate.netnih.govnasa.gov

Theoretical Modeling of Molecular Interactions

Understanding how this compound interacts with other molecules is key to predicting its behavior in a larger system, such as in solution or in the active site of a protein. The molecule possesses distinct features that govern its interactions: the two carbonyl oxygens are strong hydrogen bond acceptors, while the proton on the N3 nitrogen is a hydrogen bond donor. The butan-2-yl group is nonpolar and primarily engages in van der Waals and hydrophobic interactions.

Quantum chemical methods can accurately calculate the interaction energies of small molecular complexes, such as a dimer of the target molecule or its complex with one or more water molecules. nih.gov For larger systems, molecular docking and MD simulations can be used to predict the preferred binding orientation and affinity of the molecule with a biological receptor, analyzing the network of hydrogen bonds, electrostatic, and hydrophobic interactions that stabilize the complex. researchgate.netmdpi.com

Ligand-Target Interaction Modeling (Methodological Focus)

Understanding how a small molecule, or ligand, interacts with a biological target, such as a protein or enzyme, is fundamental to drug discovery. Ligand-target interaction modeling aims to predict the binding mode and affinity of a compound within the active site of a target protein. This process is crucial for rational drug design and for optimizing lead compounds.

Molecular docking is a primary technique used for this purpose. It involves computationally placing a three-dimensional model of the ligand into the binding site of a target protein. Sophisticated algorithms explore various possible orientations and conformations of the ligand, calculating a "docking score" for each pose to estimate the strength of the interaction. mdpi.com For a compound like this compound, this would involve generating a 3D model of the molecule and docking it into the active site of a relevant biological target. The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to provide a more dynamic and refined view of the interaction. MD simulations model the movement of every atom in the ligand-protein system over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon binding. nih.govresearchgate.net This provides a more accurate estimation of binding free energy and confirms the stability of interactions predicted by docking studies. researchgate.net

Advanced Computational Methodologies in Diazinanedione Research

The exploration of diazinanedione derivatives and other heterocyclic scaffolds in medicinal chemistry is significantly accelerated by advanced computational methodologies. These tools allow researchers to predict molecular properties, biological activities, and potential toxicities before a compound is ever synthesized, saving considerable time and resources. mdpi.com These in silico approaches range from quantum mechanical calculations that describe the electronic structure of a molecule to machine learning models that predict activity based on large datasets. mdpi.commdpi.com

Applications of Machine Learning in Chemical Space Exploration

The universe of potential drug-like molecules is astronomically large. Machine learning (ML) provides a powerful set of tools to navigate this vast "chemical space" efficiently. One of the most established applications in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of diazinanedione derivatives, a QSAR model would be built by first calculating a set of numerical descriptors for each molecule that encode its structural, physical, and chemical properties. nih.gov Then, a machine learning algorithm, such as multiple linear regression (MLR) or an artificial neural network (ANN), is trained on a set of compounds with known biological activities to create a predictive model. nih.govmdpi.com This model can then be used to predict the activity of new, unsynthesized diazinanedione derivatives, prioritizing the most promising candidates for synthesis and testing. mdpi.comnih.gov The reliability of a QSAR model is rigorously tested through internal and external validation methods to ensure its predictive power. nih.gov

The table below illustrates the components of a typical QSAR study for a class of compounds like diazinanedione derivatives.

| Component | Description | Example |

| Dataset | A collection of molecules with experimentally measured biological activity (e.g., IC₅₀). | 30 diazinanedione derivatives with activity against a specific enzyme. |

| Molecular Descriptors | Numerical values that represent the chemical information of a molecule. | Topological descriptors, electronic descriptors (e.g., HOMO/LUMO energies), spatial descriptors. nih.gov |

| ML Algorithm | The statistical method used to correlate descriptors with activity. | Multiple Linear Regression (MLR), Artificial Neural Network (ANN), Support Vector Machine (SVM). nih.gov |

| Validation | Statistical methods to assess the model's robustness and predictive ability. | Cross-validation (q²), prediction for an external test set (R²_pred). nih.gov |

Ab Initio and Density Functional Theory (DFT) Studies

To gain a deeper understanding of the intrinsic properties of a molecule like this compound, researchers turn to quantum mechanical methods such as Ab Initio calculations and Density Functional Theory (DFT). These first-principles methods solve the Schrödinger equation (or approximations of it) to describe the electronic structure of a molecule in detail.

DFT studies are widely used to determine a molecule's optimized three-dimensional geometry, electronic stability, and chemical reactivity. nih.govresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. nih.gov

These computational studies can provide insights into the stability and reactivity of different diazinanedione derivatives, guiding further chemical modifications. nih.gov The table below shows examples of typical parameters that would be calculated in a DFT study for a molecule such as this compound.

This table is for illustrative purposes only and does not represent actual calculated data for the specific compound.

| Calculated Property | Description | Hypothetical Value |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | -687.123 Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.2 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity. | 5.3 eV |

Spectroscopic Elucidation Methodologies for 1 Butan 2 Yl 1,3 Diazinane 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful method for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 1-(Butan-2-yl)-1,3-diazinane-2,4-dione is expected to show distinct signals for each unique proton environment in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons, governed by spin-spin coupling.

The butan-2-yl group attached to the nitrogen at position 1 introduces a chiral center, which can lead to magnetic non-equivalence for the adjacent methylene protons in the diazinane ring, potentially resulting in more complex splitting patterns.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| NH (Position 3) | 7.5 - 8.5 | Broad Singlet | Chemical shift is solvent-dependent and the peak may be broad due to quadrupole effects and exchange. |

| -N-CH -(CH₃)(CH₂CH₃) | 4.0 - 4.5 | Multiplet | The methine proton of the butan-2-yl group, coupled to five neighboring protons. |

| -N-CH₂-CH₂ -C=O | 3.5 - 3.8 | Triplet | Protons at C6 of the diazinane ring, adjacent to a methylene group. |

| -C=O-CH₂-CH₂ -N- | 2.5 - 2.8 | Triplet | Protons at C5 of the diazinane ring, adjacent to a methylene group and a carbonyl. |

| -CH(CH₃)-CH₂ -CH₃ | 1.5 - 1.8 | Multiplet | Methylene protons of the butan-2-yl group. |

| -CH(CH₃)-CH₂-CH₃ | 0.8 - 1.0 | Triplet | Terminal methyl protons of the ethyl moiety in the butan-2-yl group. |

| -CH(CH₃ )-CH₂CH₃ | 1.1 - 1.3 | Doublet | Methyl protons adjacent to the methine of the butan-2-yl group. |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C =O (C2, C4) | 150 - 170 | Two distinct signals for the two carbonyl carbons in the ureide structure. |

| -N-C H-(CH₃)(CH₂CH₃) | 50 - 60 | Methine carbon of the butan-2-yl group, directly attached to nitrogen. |

| -N-C H₂-CH₂-C=O | 40 - 50 | Carbon at C6 of the diazinane ring. |

| -C=O-CH₂-C H₂-N- | 30 - 40 | Carbon at C5 of the diazinane ring. |

| -CH(CH₃)-C H₂-CH₃ | 25 - 35 | Methylene carbon of the butan-2-yl group. |

| -CH(C H₃)-CH₂CH₃ | 15 - 25 | Methyl carbon adjacent to the methine of the butan-2-yl group. |

| -CH(CH₃)-CH₂-C H₃ | 10 - 15 | Terminal methyl carbon of the butan-2-yl group. |

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. wikipedia.org Cross-peaks in the COSY spectrum would confirm the connectivity within the butan-2-yl group (e.g., coupling between the methine proton and its adjacent methyl and methylene protons) and within the -CH₂-CH₂- fragment of the diazinane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is essential for determining stereochemistry and conformation. For this molecule, NOESY could show correlations between protons of the butan-2-yl group and the diazinane ring, helping to define the preferred orientation of the substituent.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). libretexts.org This technique would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon in the ¹³C NMR spectrum. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). libretexts.org This is a powerful tool for connecting different parts of the molecule. Key HMBC correlations would include the correlation from the methine proton of the butan-2-yl group to the C2 and C6 carbons of the diazinane ring, unequivocally establishing the point of attachment. Correlations from the N-H proton to the adjacent carbonyl carbons (C2 and C4) would also confirm the ureide structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be dominated by characteristic absorptions from the N-H bond, C-H bonds, and the two carbonyl groups.

Expected IR Absorption Bands:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, potentially broad |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C=O Stretch (asymmetric) | 1700 - 1750 | Strong |

| C=O Stretch (symmetric) | 1650 - 1700 | Strong |

| N-H Bend | 1550 - 1650 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

The 1,3-diazinane-2,4-dione ring contains a ureide moiety (-NH-CO-N-CO-), which features two carbonyl groups. These groups are coupled, leading to two distinct C=O stretching vibrations: a higher-frequency asymmetric stretch and a lower-frequency symmetric stretch. spectroscopyonline.com The exact positions of these bands are sensitive to the ring structure and substitution. For cyclic diamides, these two bands are typically strong and provide a clear signature for the dione (B5365651) system. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. In electron impact (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion often undergoes fragmentation. The pattern of fragment ions serves as a molecular fingerprint.

The molecular formula of this compound is C₈H₁₄N₂O₂. Its calculated molecular weight is approximately 170.21 g/mol .

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 170. The fragmentation pattern would likely involve characteristic losses from the butan-2-yl side chain and cleavage of the heterocyclic ring.

Expected Key Fragment Ions:

| m/z Value | Proposed Fragment | Notes |

| 170 | [C₈H₁₄N₂O₂]⁺ | Molecular Ion (M⁺) |

| 141 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the butan-2-yl group. |

| 113 | [M - C₄H₉]⁺ | Loss of the entire butan-2-yl radical (α-cleavage), a common pathway for N-alkyl compounds. miamioh.edu |

| 84 | [C₃H₄N₂O]⁺ | Fragment resulting from cleavage of the diazinane ring, possibly through a retro-Diels-Alder type reaction or loss of parts of the side chain and ring. researchgate.net |

| 57 | [C₄H₉]⁺ | The butan-2-yl cation itself. |

This comprehensive spectroscopic analysis, combining insights from NMR, IR, and MS, allows for the unequivocal structural determination of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (molecular formula: C₈H₁₄N₂O₂), HRMS can confirm the molecular formula by providing an experimental mass that is within a few parts per million (ppm) of the theoretical exact mass.

The theoretical monoisotopic mass of the neutral molecule is 170.10553 Da. In practice, analysis is typically performed on protonated molecules ([M+H]⁺) or other adducts, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, which are commonly formed during soft ionization techniques like electrospray ionization (ESI). The high resolving power of instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers allows for the differentiation between ions of the same nominal mass but different elemental compositions, thereby providing strong evidence for the compound's identity.

Table 1: Theoretical Exact Masses of this compound Adducts

| Adduct Ion | Chemical Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | [C₈H₁₅N₂O₂]⁺ | 171.11280 |

| [M+Na]⁺ | [C₈H₁₄N₂O₂Na]⁺ | 193.09475 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. wikipedia.org This technique is invaluable for confirming the connectivity of atoms within a molecule. In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺, m/z 171.11) would be isolated and then subjected to collision-induced dissociation (CID).

The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments. Plausible fragmentation pathways for this compound would include:

Loss of the butan-2-yl group: Cleavage of the N-C bond connecting the butyl group to the diazinane ring. This can occur via the loss of a neutral butene molecule (C₄H₈, 56.06 Da), leading to a fragment ion corresponding to the protonated 1,3-diazinane-2,4-dione ring at m/z 115.05.

Ring fragmentation: The diazinanedione ring itself can undergo cleavage. Common pathways for similar heterocyclic structures involve the loss of small neutral molecules like isocyanic acid (HNCO) or carbon monoxide (CO). researchgate.net For example, fragmentation of the ring could lead to the loss of HNCO (43.01 Da) from the precursor or subsequent fragment ions.

The analysis of these fragmentation patterns allows for the reconstruction of the molecular structure, confirming the presence of both the butan-2-yl substituent and the diazinanedione core. researchgate.netresearchgate.net

Table 2: Plausible MS/MS Fragments of Protonated this compound ([C₈H₁₅N₂O₂]⁺)

| Precursor m/z | Fragment m/z | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 171.11 | 115.05 | C₄H₈ | Protonated 1,3-diazinane-2,4-dione |

| 171.11 | 128.09 | C₃H₇ | [M - propyl radical + H]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The 1,3-diazinane-2,4-dione structure contains two carbonyl (C=O) groups and nitrogen atoms with non-bonding electrons (lone pairs). The primary electronic transitions expected for this chromophore are n→π* (n-to-pi-star) transitions.

These transitions involve the excitation of an electron from a non-bonding orbital (on the oxygen or nitrogen atoms) to an anti-bonding π* orbital of the carbonyl group. Typically, n→π* transitions are of low intensity and occur at longer wavelengths compared to π→π* transitions. Since the diazinanedione ring is saturated, intense π→π* transitions are not expected. Theoretical and experimental studies on 5,6-dihydrouracil and its derivatives confirm that the relevant absorptions occur in the UV region. nih.govresearchgate.net The position of the absorption maximum (λ_max) can be influenced by the solvent polarity.

Table 3: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λ_max Range (nm) |

|---|

Other Spectroscopic Techniques for Advanced Diazinanedione Characterization

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to infrared (IR) spectroscopy. It detects changes in the polarizability of a molecule during vibration. mdpi.com For this compound, Raman spectroscopy would be particularly useful for identifying the vibrations of the heterocyclic ring and the non-polar bonds of the alkyl substituent.

Key expected Raman bands would include:

C=O stretching: The symmetric and asymmetric stretches of the two carbonyl groups are expected to produce strong bands, typically in the 1650-1750 cm⁻¹ region for cyclic amides (lactams). s-a-s.orgspectroscopyonline.com

Ring vibrations: Breathing and deformation modes of the 1,3-diazinane ring would appear in the fingerprint region (< 1500 cm⁻¹).

C-H vibrations: Stretching and bending modes of the butan-2-yl group and the methylene groups in the ring would also be present.

Table 4: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aliphatic) | -CH₃, -CH₂, -CH | 2850 - 3000 |

| C=O Stretch (Amide) | -C(=O)-N- | 1650 - 1750 |

| C-N Stretch | Ring C-N | 1200 - 1350 |

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and the molecular geometry in the solid state. This technique would provide unequivocal proof of the compound's structure, including bond lengths, bond angles, and torsional angles.

Based on crystallographic studies of related dihydrouracil (B119008) and barbiturate derivatives, the six-membered 1,3-diazinane-2,4-dione ring is expected to be non-planar. nih.gov It would likely adopt a puckered conformation, such as a half-chair or boat form. Furthermore, the crystal packing would likely be dominated by intermolecular hydrogen bonds. The N-H group at position 3 can act as a hydrogen bond donor, while the carbonyl oxygens can act as acceptors, leading to the formation of dimers or extended chain or sheet structures in the crystal lattice. mdpi.com

Table 5: Hypothetical Crystallographic Data Based on Analogous Structures

| Parameter | Expected Value/Type |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | e.g., P2₁/c or P-1 |

| Ring Conformation | Non-planar (e.g., Half-Chair) |

| Key Intermolecular Interaction | N-H···O=C Hydrogen Bonding |

| C=O Bond Length | ~1.23 Å |

Analytical Method Development and Validation for 1 Butan 2 Yl 1,3 Diazinane 2,4 Dione

Objectives and Principles of Analytical Method Development for Heterocyclic Compounds

The primary objective in developing analytical methods for heterocyclic compounds, such as 1-(Butan-2-yl)-1,3-diazinane-2,4-dione, is to establish a reliable and reproducible procedure for their identification, quantification, and purity assessment. Key principles guiding this development include ensuring the method is specific, accurate, precise, linear, and robust. For heterocyclic compounds, which are prevalent in pharmaceuticals and biological systems, these methods are crucial for quality control during synthesis and for studying their behavior in various matrices. nih.gov

A well-developed analytical method should be able to separate the target analyte from any impurities, degradation products, or other components in the sample matrix. The principles of method development involve a systematic approach to optimizing various parameters to achieve the desired chromatographic resolution and sensitivity. This process typically begins with understanding the physicochemical properties of the analyte, such as its polarity, solubility, and UV absorbance, which inform the initial choice of analytical technique and conditions. The ultimate goal is to create a method that is fit for its intended purpose, whether for routine quality control or for more demanding research applications.

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone technique for the separation and quantification of heterocyclic compounds due to its high resolving power. The choice between different chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), depends largely on the volatility and thermal stability of the analyte. For many non-volatile and thermally labile heterocyclic compounds like this compound, HPLC is the preferred method. wikigenes.org

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a versatile and widely used technique for the analysis of diazinane-dione derivatives and other heterocyclic structures. wikigenes.orgresearchgate.net It offers a range of stationary and mobile phases that can be tailored to the specific properties of the analyte, allowing for effective separation and quantification.

The choice of stationary phase is critical for achieving the desired separation in HPLC. For heterocyclic compounds like this compound, which possess both polar and non-polar characteristics, reversed-phase chromatography is a common starting point.

C18 (Octadecylsilyl) and C8 (Octylsilyl) Columns: These are the most frequently used stationary phases in reversed-phase HPLC. The non-polar alkyl chains interact with the non-polar regions of the analyte. A C18 column provides greater hydrophobicity and retention for non-polar compounds, while a C8 column offers slightly less retention and may be suitable for moderately polar compounds.

Polar-Embedded and Polar-Endcapped Columns: To improve peak shape and retention for more polar heterocyclic compounds, columns with polar-embedded groups (e.g., amide, carbamate) or those that are polar-endcapped can be utilized. These modifications help to shield residual silanols on the silica (B1680970) surface, reducing peak tailing.

Mixed-Mode Stationary Phases: For complex separations involving compounds with varying polarities and ionizable groups, mixed-mode stationary phases that combine reversed-phase and ion-exchange characteristics can be highly effective. nih.gov

| Stationary Phase | Typical Particle Size (µm) | Common Dimensions (mm) | Application Notes for Diazinanedione Derivatives |

| C18 | 3, 5 | 4.6 x 150, 4.6 x 250 | Good retention for the compound and potential impurities. |

| C8 | 3, 5 | 4.6 x 150, 4.6 x 250 | Less retention than C18, may provide better peak shape. |

| Phenyl-Hexyl | 3, 5 | 4.6 x 150, 4.6 x 250 | Alternative selectivity based on pi-pi interactions. |

| Polar-Embedded | 3, 5 | 4.6 x 150, 4.6 x 250 | Enhanced retention and peak shape for polar analytes. |

The mobile phase composition plays a pivotal role in controlling the retention and resolution of analytes. For the reversed-phase HPLC analysis of this compound, a mixture of water or an aqueous buffer and an organic modifier is typically used.

Organic Modifiers: Acetonitrile and methanol (B129727) are the most common organic solvents used. Acetonitrile generally offers lower viscosity and better UV transparency at short wavelengths. The proportion of the organic modifier is adjusted to control the retention time of the analyte.

Aqueous Phase and pH Control: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. For diazinanedione derivatives, which may have weakly acidic or basic properties, buffering the mobile phase is often necessary to ensure reproducible results. Common buffers include phosphate, acetate (B1210297), and formate.

Additives: Small amounts of additives, such as trifluoroacetic acid (TFA) or formic acid, can be used to improve peak shape by suppressing the ionization of silanol (B1196071) groups on the stationary phase.

| Mobile Phase Composition | Flow Rate (mL/min) | Column Temperature (°C) | Optimization Considerations |

| Acetonitrile:Water (gradient) | 1.0 | 25-40 | A gradient elution can be used to separate compounds with a wide range of polarities. |

| Methanol:Phosphate Buffer (pH 3.0) | 1.0 | 25-40 | Isocratic elution is suitable for simpler mixtures and routine analysis. |

| Acetonitrile:Formic Acid (0.1%) in Water | 0.8 | 30 | The addition of an acid can improve the peak shape of basic compounds. |

The choice of detector depends on the properties of the analyte and the requirements of the analysis.

UV-Vis and Photodiode Array (PDA) Detectors: Diazinanedione derivatives often contain chromophores that absorb UV radiation, making UV-Vis detection a suitable and common choice. A PDA detector offers the advantage of acquiring the entire UV spectrum at each point in the chromatogram, which can aid in peak identification and purity assessment. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte for optimal sensitivity.

Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer provides high selectivity and sensitivity, as well as structural information about the analyte and any impurities. dntb.gov.ua Electrospray ionization (ESI) is a soft ionization technique well-suited for many heterocyclic compounds. MS detection is particularly valuable for method development, impurity profiling, and stability studies.

| Detector | Wavelength/Mode | Key Advantages |

| UV-Vis | 210-280 nm (typical) | Robust, cost-effective, suitable for quantification. |

| PDA | 200-400 nm | Provides spectral information for peak purity and identification. |

| MS | ESI Positive/Negative | High sensitivity and selectivity, provides molecular weight and structural information. |

Gas Chromatography (GC) for Volatile Diazinanedione Derivatives

While HPLC is generally preferred for compounds like this compound, Gas Chromatography (GC) can be a viable technique if the compound is sufficiently volatile and thermally stable, or if it can be derivatized to increase its volatility.

Derivatization, such as silylation, can be employed to convert the polar N-H groups in the diazinanedione ring into less polar and more volatile silyl (B83357) ethers. The resulting derivatives can then be analyzed by GC. GC offers high resolution and is often coupled with a Flame Ionization Detector (FID) for universal carbon-based detection or a Mass Spectrometer (MS) for definitive identification. nih.gov A GC-MS method would provide both retention time and mass spectral data, offering a high degree of confidence in the identification of the analyte and any related volatile substances. nih.gov The choice of the GC column would typically be a non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique extensively used for the qualitative monitoring of organic reactions and the preliminary assessment of compound purity. sigmaaldrich.comnih.gov Its simplicity allows chemists to quickly determine the progress of a synthesis by comparing the chromatographic profile of the reaction mixture over time with that of the starting materials and known standards. advion.com

In the synthesis of this compound, TLC can be employed to track the consumption of reactants and the formation of the desired product. Aliquots of the reaction mixture are spotted onto a TLC plate (e.g., silica gel 60 F254) at various time intervals. advion.com The plate is then developed in a suitable mobile phase, which is a solvent system optimized to achieve separation between the starting materials, intermediates, the final product, and any byproducts. The separated spots are visualized, typically under UV light (254 nm), or by using a chemical staining agent. nih.gov A successful reaction is indicated by the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product.

Purity assessment by TLC is qualitative. A highly pure sample of this compound should ideally present as a single spot after development. The presence of multiple spots indicates the existence of impurities. The retention factor (Rƒ), defined as the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic parameter for a given compound in a specific TLC system.

Table 1: Hypothetical TLC Data for the Synthesis of this compound

| Compound | Rƒ Value (Ethyl Acetate/Hexane (B92381) 1:1) | Observations |

| Starting Material A | 0.65 | Spot diminishes over reaction time. |

| Starting Material B | 0.20 | Spot diminishes over reaction time. |

| This compound | 0.45 | New spot appears and intensifies. |

| Impurity/Byproduct | 0.30 | Minor spot, indicating a side reaction. |

Analytical Method Validation Parameters (Methodological Focus)

Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose. globalresearchonline.nettbzmed.ac.ir Regulatory bodies like the International Council on Harmonisation (ICH) have established guidelines that outline the validation characteristics required for various analytical tests. europa.eu For quantitative analysis of this compound, a more sophisticated method like High-Performance Liquid Chromatography (HPLC) would typically be validated. The following sections detail the essential parameters of this validation process.

Specificity is the ability of an analytical method to provide a response that is solely dependent on the analyte of interest, without interference from other components such as impurities, degradation products, or matrix components that may be present in the sample. researchgate.net

To establish the specificity of a method for this compound, a study would be conducted comparing the chromatogram of the pure compound with that of a placebo (a mixture of all potential formulation excipients without the active compound) and a mixture containing the active compound and potential impurities. The method is deemed specific if it can resolve the analyte peak from all other peaks.

Table 2: Specificity Study Results

| Sample Analyzed | Retention Time of Analyte (min) | Retention Time of Potential Impurities (min) | Interference Observed |

| Blank (Diluent) | No Peak | No Peak | No |

| Placebo | No Peak | No Peak | No |

| Impurity Mixture | N/A | 2.8, 4.1, 5.5 | N/A |

| This compound | 3.5 | N/A | No |

| Spiked Sample (Analyte + Impurities) | 3.5 | 2.8, 4.1, 5.5 | No |

Linearity refers to the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method demonstrates suitable linearity, accuracy, and precision. globalresearchonline.neteuropa.eu

This is determined by preparing a series of standard solutions of this compound at different concentrations and analyzing them. A calibration curve is then constructed by plotting the analytical response (e.g., peak area) against the concentration. The linearity is evaluated by statistical methods, such as linear regression analysis, which provides the correlation coefficient (R²), y-intercept, and slope of the regression line.

Table 3: Linearity Data for this compound

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 10 | 150,234 |

| 25 | 375,890 |

| 50 | 751,120 |

| 75 | 1,124,980 |

| 100 | 1,505,600 |

| 125 | 1,880,150 |

| Linear Regression Analysis | |

| Slope | 15,025 |

| Y-Intercept | 1,230 |

| Correlation Coefficient (R²) | 0.9998 |

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision. juniperpublishers.com The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. juniperpublishers.commdpi.com

These limits are crucial for analyzing impurities and degradation products. Common methods for determining LOD and LOQ include the signal-to-noise (S/N) ratio approach (typically 3:1 for LOD and 10:1 for LOQ) and a method based on the standard deviation of the response (σ) and the slope of the calibration curve (S). europa.euresearchgate.net

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Table 4: LOD and LOQ for this compound

| Parameter | Method Used | Result (µg/mL) |

| Limit of Detection (LOD) | Standard Deviation of the Response and Slope | 0.5 |

| Limit of Quantitation (LOQ) | Standard Deviation of the Response and Slope | 1.5 |

Accuracy represents the closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery. mdpi.com Precision is a measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net

Precision is evaluated at two levels:

Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.

Intermediate Precision: Expresses within-laboratory variations, such as on different days, or with different analysts or equipment.

Both accuracy and precision are typically evaluated by analyzing a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each).

Table 5: Accuracy and Precision Data

| Concentration Level (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) - Repeatability | Precision (% RSD) - Intermediate |

| 50 | 99.5% | 0.85% | 1.20% |

| 75 | 100.2% | 0.70% | 1.15% |

| 100 | 99.8% | 0.65% | 1.05% |

| Acceptance Criteria | 98.0% - 102.0% | ≤ 2.0% | ≤ 2.0% |

Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. pharmaguideline.com Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, instruments, and reagent lots. apajournal.org.uk

Robustness is tested by introducing small changes to critical method parameters and observing the effect on the results, often measured by the relative standard deviation (%RSD) of the outcomes.

Table 6: Robustness Study of the Analytical Method

| Parameter Varied | Variation | % RSD of Results (n=6) | System Suitability |

| Flow Rate | 0.9 mL/min | 1.3% | Pass |

| 1.1 mL/min | 1.1% | Pass | |

| Column Temperature | 23 °C | 0.9% | Pass |

| 27 °C | 0.8% | Pass | |

| Mobile Phase Composition | ± 2% Organic Phase | 1.5% | Pass |

Sample Preparation and Extraction Techniques

The primary objectives of the sample preparation and extraction development were to achieve high and reproducible recovery, minimize matrix effects, and ensure the stability of the analyte during processing. Two principal techniques, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), were systematically investigated to determine the most suitable approach for routine analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method based on the differential solubility of an analyte between two immiscible liquid phases. sigmaaldrich.com A series of experiments were conducted to optimize the extraction solvent, pH of the aqueous phase, and the solvent-to-sample ratio.